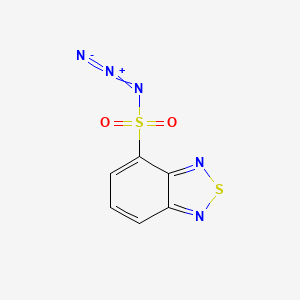

2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-diazo-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQNADSWXHJJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Handling of 2,1,3-Benzothiadiazole-4-sulfonyl Azide: A Technical Whitepaper

Executive Summary

2,1,3-Benzothiadiazole-4-sulfonyl azide (CAS: 1152876-20-4) is a highly specialized electrophilic diazo-transfer reagent and synthetic building block. The electron-deficient 2,1,3-benzothiadiazole core is widely utilized in medicinal chemistry, organic photovoltaics, and fluorophore design due to its unique photophysical properties and strong electron-withdrawing capacity[1]. This whitepaper details the professional-grade synthesis of this compound from commercial precursors, emphasizing the critical physicochemical causality behind the synthetic steps, rigorous safety protocols for handling energetic azide materials, and modern in-situ methodologies.

Disclaimer: Sulfonyl azides are energetic materials capable of explosive decomposition. The protocols described herein are strictly for professional, well-equipped laboratory environments utilizing appropriate engineering controls (e.g., blast shields, fume hoods).

Mechanistic Rationale and Precursor Selection

The synthesis of sulfonyl azides universally relies on the nucleophilic substitution of a corresponding sulfonyl chloride with the azide anion (

For this specific target, the commercial precursor 2,1,3-benzothiadiazole-4-sulfonyl chloride is reacted with sodium azide (NaN

Causality in Solvent and Reagent Selection

-

Avoidance of Dichloromethane (DCM): While DCM is a standard extraction solvent, it must be strictly avoided in azide chemistry. DCM can react with excess NaN

to form diazidomethane, a highly friction-sensitive and volatile explosive[6][7]. Ethyl acetate (EtOAc) is utilized instead as a safe, effective extraction medium[6]. -

Temperature Control: The nucleophilic attack is exothermic. The addition of NaN

must be performed at 0 °C to prevent thermal runaway and to minimize the hydrolysis of the sulfonyl chloride precursor back to the sulfonic acid[8].

Hazard Assessment and Safety Protocols

Sulfonyl azides possess high carbon-to-nitrogen ratios and are classified as energetic materials[9][10]. Differential Scanning Calorimetry (DSC) data for typical sulfonyl azides show an average enthalpy of decomposition (

Mandatory Handling Directives

-

Elimination of Metals: Never use metal spatulas, needles, or magnetic stir bars with compromised Teflon coatings. Azide ions react with heavy metals to form highly shock-sensitive metal azides[7]. Use only plastic, ceramic, or glass utensils[7].

-

Concentration Limits: Azido compounds present the highest explosion risk when concentrated to absolute dryness[8]. It is highly recommended to store the final product as a standardized solution in a stable solvent (e.g., EtOAc or MeCN) rather than a neat solid or oil[6][9].

-

Waste Quenching: All aqueous and organic waste streams must be treated with excess sodium nitrite (NaNO

) and carefully acidified to safely destroy unreacted azide species before disposal[6][11].

Table 1: Comparative Safety Data for Common Sulfonyl Azides

| Reagent | Shock Sensitivity | Reference | ||

| Tosyl Azide (TsN | ~120 | -210 | High | [9] |

| Mesyl Azide (MsN | ~110 | -235 | Very High | [9] |

| p-ABSA | ~100 | -195 | Moderate | [9] |

| Benzothiadiazole-4-sulfonyl azide | < 120 (Est.) | < -200 (Est.) | High | Extrapolated[9][10] |

Experimental Workflow and Methodology

Workflow for the synthesis of 2,1,3-benzothiadiazole-4-sulfonyl azide.

Protocol: Direct Synthesis via Nucleophilic Substitution

Note: Conduct all operations behind a blast shield in a certified fume hood.

-

Preparation of the Organic Phase: Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (1.0 equivalent, e.g., 10 mmol, 2.34 g) in 20 mL of anhydrous acetonitrile (or acetone) in a round-bottom flask equipped with a Teflon-coated magnetic stir bar[1][6].

-

Preparation of the Aqueous Phase: In a separate plastic vial, dissolve sodium azide (1.2 equivalents, 12 mmol, 0.78 g) in 10 mL of deionized water[2].

-

Reaction Initiation: Cool the organic solution to 0 °C using an ice-water bath. Slowly add the aqueous sodium azide solution dropwise over 15 minutes to control the exothermic substitution[2][11].

-

Propagation: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. Reaction progress can be monitored by TLC (using EtOAc/Hexanes) to confirm the consumption of the sulfonyl chloride[8].

-

Workup and Extraction: Dilute the reaction mixture with 30 mL of water and extract with Ethyl Acetate (3 × 20 mL). Do not use halogenated solvents[6].

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na

SO -

Isolation (Caution): Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 °C[8]. Stop the concentration before absolute dryness. The resulting 2,1,3-benzothiadiazole-4-sulfonyl azide should be immediately re-dissolved in the solvent required for the subsequent diazo-transfer reaction and stored at -20 °C in the dark[9].

Modern Alternative: The "SAFE" Protocol

To mitigate the inherent risks of isolating energetic sulfonyl azides, modern diversity-oriented synthesis frequently utilizes the "Sulfonyl-Azide-Free" (SAFE) protocol [12][13].

In the SAFE methodology, the sulfonyl azide is generated in situ and immediately consumed. For 2,1,3-benzothiadiazole-4-sulfonyl azide, this involves mixing the commercial 2,1,3-benzothiadiazole-4-sulfonyl chloride with NaN

References

- Sigma-Aldrich. "2lambda4,1,3-benzothiadiazole-4-sulfonyl azide | 1152876-20-4". sigmaaldrich.com.

- Golmoradi, F., et al.

- Ye, T., et al. "Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium". Taylor & Francis.

- Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents". PMC.

- BenchChem. "A Comparative Guide to the Safety and Handling of Sulfonyl Azides". Benchchem.

- Goddard-Borger, E. D., et al. "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate".

- Dar'in, D., et al. "A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis".

- Indiana University.

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Conjugation of chemical handles and functional moieties to DNA during solid phase synthesis with sulfonyl azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02042J [pubs.rsc.org]

Comparative Safety Profile: Benzothiadiazole-4-sulfonyl Azide vs. Triflyl Azide

The following technical guide provides an in-depth comparative safety analysis of Triflyl Azide (

Executive Summary

In the landscape of diazo transfer reagents, Triflyl Azide (

Benzothiadiazole-4-sulfonyl Azide , a heteroaromatic sulfonyl azide, represents a "Second Generation" reagent. While it retains the energetic capacity required for diazo transfer, its physicochemical profile—specifically its solid state and higher carbon-to-nitrogen (C/N) ratio—offers a significantly improved safety margin.

This guide analyzes the mechanistic and physical safety disparities between these two reagents, providing actionable protocols to mitigate risk.

Technical Deep Dive: The Hazard Profiles

Triflyl Azide ( )

The "Volatile Energetic"

Triflyl azide (

-

Volatility:

is a low-molecular-weight liquid. It readily vaporizes, creating explosive headspaces in reaction vessels. -

Shock Sensitivity: It is highly sensitive to mechanical shock and friction. Pure

has been reported to detonate without warning.[1] -

The "DCM Trap": Historically prepared in dichloromethane (DCM). This is a critical safety violation . Sodium azide reacts with DCM over time to form diazidomethane (

) and azidochloromethane , both of which are more explosive than -

C/N Ratio: The ratio is extremely low (~0.33), indicating high instability.

Benzothiadiazole-4-sulfonyl Azide

The "Solid-State Stabilized" Alternative

This reagent incorporates the sulfonyl azide moiety onto a benzothiadiazole core (

-

Physical State: It exists as a crystalline solid. This eliminates vapor pressure hazards and prevents the formation of explosive headspaces.

-

Structural Stabilization: The electron-deficient benzothiadiazole ring stabilizes the sulfonyl group.

-

C/N Ratio:

-

Formula:

(approximate core + azide). -

C/N Ratio:

. -

Analysis: While still energetic (C/N < 3), it is significantly higher than

(0.33), correlating to reduced sensitivity.

-

-

Handling: As a solid, it can be weighed and transferred with standard spatula techniques, reducing the risk of spill-induced detonation.

Comparative Data Analysis

The following table synthesizes physical and safety metrics.

| Feature | Triflyl Azide ( | Benzothiadiazole-4-sulfonyl Azide |

| CAS No. | 3855-45-6 | 1152876-20-4 |

| Physical State | Liquid (Oil) | Solid (Crystalline) |

| Volatility | High (Vapor hazard) | Negligible |

| C/N Ratio | 0.33 (Critical Hazard) | ~1.2 (High Energy, Manageable) |

| Shock Sensitivity | High (Detonation risk) | Moderate (Friction sensitive) |

| Storage Stability | Poor (Prepare fresh) | Good (Shelf-stable solid) |

| Reaction Byproducts | Triflic amide (water soluble) | Benzothiadiazole sulfonamide (Solid) |

| Primary Risk | Spontaneous Detonation / Vapor | Deflagration upon heating/grinding |

Decision Logic & Safety Workflows

The choice between these reagents should be dictated by the substrate's sensitivity and the lab's safety capabilities.

Reagent Selection Logic (DOT Visualization)

Figure 1: Decision matrix for selecting diazo transfer reagents based on safety and scale constraints.

Experimental Protocols

Protocol A: Safe Preparation of Triflyl Azide (Shelf-Life: 0 Hours)

WARNING: Never isolate neat

-

Setup: Use a plastic reaction vessel (polypropylene) if possible to avoid glass shrapnel in case of detonation.

-

Solvent: Dissolve Sodium Azide (

, 2.0 equiv) in water/toluene (1:1 v/v). Note: Toluene is the safety layer. -

Addition: Cool to 0°C. Add Triflic Anhydride (

, 1.0 equiv) dropwise. -

Extraction: Stir for 2 hours. Separate the organic (toluene) layer containing

. -

Wash: Wash with saturated

. -

Usage: Use the toluene solution immediately . Do not store. Do not concentrate (rotary evaporation is strictly prohibited).

Protocol B: Usage of Benzothiadiazole-4-sulfonyl Azide

Safety Note: Treat as an energetic solid. Use anti-static tools.

-

Weighing: Weigh the solid reagent on a balance using a plastic or ceramic spatula (avoid metal-on-metal friction).

-

Reaction: Dissolve substrate (amine/1,3-dicarbonyl) in MeCN or THF.

-

Catalyst: Add Base (

or TEA) and -

Addition: Add Benzothiadiazole-4-sulfonyl Azide (1.2 equiv) as a solid or pre-dissolved solution.

-

Workup: The byproduct is a sulfonamide. It is often solid and can be precipitated out or removed via column chromatography.

Mechanistic Pathway & Degradation[5]

Understanding why

Figure 2: Degradation pathway showing the critical risk of DCM incompatibility with Triflyl Azide.

References

-

Titz, A., et al. (2006).[1] An Improved Synthesis of Triflyl Azide in Toluene. Tetrahedron Letters. Link

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[4] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[4] Organic Letters. Link

-

Raushel, J., et al. (2008).[3] Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 2lambda4,1,3-benzothiadiazole-4-sulfonyl azide.[5] Link

-

BenchChem. (2025).[6][7] A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 4. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 5. Sulfonyl azide | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of Heteroaryl Sulfonyl Azides: A Crystallographic Handbook

Executive Summary

This technical guide addresses the specific challenges associated with the X-ray crystallographic analysis of heteroaryl sulfonyl azides (

Part 1: Molecular Architecture & Stability

To refine a structure accurately, one must first understand the expected geometry. Heteroaryl sulfonyl azides exhibit distinct stereoelectronic features compared to their carbocyclic analogues.

The Sulfonyl-Azide Linkage

The

-

S–N Bond Length: Typically 1.61 – 1.64 Å . Values significantly longer (>1.70 Å) often indicate incorrect atom assignment or severe disorder.

-

Azide Geometry: The

unit is not linear . The typical bond angle is 171° – 174° , deviating from the ideal 180° due to the electronic repulsion between the lone pair on -

The Anomeric Effect: The azide group typically adopts a gauche orientation relative to the sulfonyl oxygens to minimize lone-pair repulsion, a critical conformational check during refinement.

The Heteroaryl Influence

Substituting a phenyl ring with a heterocycle (e.g., pyridine, imidazole, thiophene) alters the crystal packing significantly.

-

-Stacking: Electron-deficient heteroaromatics (e.g., pyridine) often favor face-to-face

-

Chalcogen Bonding: In thiophene-sulfonyl azides, look for

interactions (< 3.3 Å), which can lock the molecular conformation and reduce disorder.

Part 2: Safety-First Crystallization Protocols

WARNING: Organic azides are potentially explosive. The enthalpy of formation is roughly

Stability Assessment (The "Rule of Six")

Before attempting crystallization, validate the compound's stability using the Carbon/Nitrogen ratio rule:

Crystallization Workflow

Standard evaporation is dangerous due to concentration gradients. Vapor Diffusion is the preferred method for energetic materials as it maintains a steady concentration.

Protocol: Micro-Scale Vapor Diffusion

-

Dissolution: Dissolve 5–10 mg of azide in 0.5 mL of a "good" solvent (e.g., THF, Acetone). Do not use halogenated solvents (DCM/CHCl

) with sodium azide precursors, as explosive di/tri-azidomethane can form.[1][2][3] -

Precipitant: Place 2 mL of a "poor" solvent (e.g., Pentane, Hexane) in the outer vial.

-

Equilibration: Seal the system and store in the dark at 4°C. Lower temperatures reduce kinetic energy, promoting ordered growth and stability.

-

Mounting: Use perfluoropolyether oil (e.g., Fomblin) to coat crystals immediately. This acts as a cryo-protectant and a shock absorber.

Figure 1: Safety decision matrix for the crystallization of high-energy sulfonyl azides.

Part 3: Data Acquisition & Refinement Strategy

Data Collection Parameters

-

Temperature: Collect at 100 K (or lower). The terminal nitrogen (

) has high thermal motion ("wagging"). Room temperature data often results in "cigar-shaped" ellipsoids that are impossible to model accurately. -

Resolution: Aim for

Å or better. The

Handling Azide Disorder

Disorder is the primary failure mode in these structures. The terminal

Refinement Protocol (SHELXL):

-

Identify Disorder: If the thermal ellipsoid of the terminal N is elongated (

neighbors) or if you see "ghost" Q-peaks nearby. -

Split Positions: Assign the azide group to two parts (Part A and Part B).

-

Command: PART 1 (for set A), PART 2 (for set B).

-

-

Restraints:

-

SAME: Restrain the 1,2 and 1,3 distances of the disordered group to be similar to the ordered part or a target geometry.

-

ISOR: Apply isotropic restraints only if ellipsoids remain non-positive definite (NPD).

-

EADP: If atoms are very close (<0.5 Å), constrain them to have equivalent ADPs.

-

Figure 2: Logic flow for refining the disordered azide moiety in SHELXL.

Part 4: Structural Analysis & Metrics

When reporting your structure, compare your metrics against these standard values to validate your model.

Key Bond Metrics Table

| Parameter | Expected Value | Structural Significance |

| S(1)–N(1) | Indicates | |

| N(1)–N(2) | Proximal nitrogen bond. | |

| N(2)–N(3) | Terminal nitrogen bond (triple bond character). | |

| S–N–N Angle | Critical for electrophilicity; wider angles suggest steric strain. | |

| N–N–N Angle | Deviation from linearity is a hallmark of covalent azides. |

Supramolecular Synthons

In heteroaryl systems, the crystal lattice is often stabilized by non-classical hydrogen bonds.

- : The sulfonyl oxygens are strong acceptors.

-

: The proximal nitrogen (

-

Hirshfeld Surface Analysis: Use this to quantify interactions.[4][5] In heteroaryl sulfonyl azides,

contacts typically contribute 25-35% of the surface, while

References

-

Safety & Synthesis

-

Crystallography & Geometry

-

Raev, L., et al. (2012). Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent.[7] Molecules, 17(3), 2961-2968. Link

-

Schäfer, G. O., et al. (2006).[8] Experimental Evidence for Linear Metal-Azide Bonds. Angewandte Chemie International Edition, 45(29), 4832-4836. Link (Provides context on linear vs. bent azide contrast).

-

-

Supramolecular Interactions

-

Goud, N. R., et al. (2014). Supramolecular synthon hierarchy in sulfonamide cocrystals. Acta Crystallographica Section B, 70(3). Link

-

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Solubility & Handling of 2,1,3-Benzothiadiazole-4-Sulfonyl Azide

[1][2]

Executive Summary

2,1,3-Benzothiadiazole-4-sulfonyl azide (often abbreviated as BTD-4-sulfonyl azide or Bts-N

This guide addresses the critical solubility parameters required for its use in organic synthesis and bio-conjugation. Key Insight: While the BTD core is lipophilic, the sulfonyl azide moiety introduces polarity and thermal instability.[1][2][3] Optimal solvation requires polar aprotic solvents (MeCN, DMF, DMSO) while strictly avoiding protic solvents for storage and halogenated solvents in the presence of specific amine catalysts due to safety risks.[2]

Part 1: Physicochemical Profile & Solubility Logic[2][3]

To understand the solubility behavior of BTD-4-sulfonyl azide, one must analyze its molecular architecture.[1][2][3] The molecule consists of two contrasting domains:[1]

-

The BTD Core (Lipophilic/Planar): A fused benzene and thiadiazole ring system.[2][3] It is planar and

-deficient, driving -

The Sulfonyl Azide Group (Polar/Reactive): The

motif is highly polar and serves as the reactive "warhead."[2][3] It demands dipolar solvation to stabilize the transition states during nucleophilic substitution or cycloaddition.[2][3]

Estimated Solubility Parameters

Part 2: Solvent Compatibility Matrix[1][2][3]

The following data categorizes solvents based on Solubility Performance (saturation capacity) and Process Suitability (reactivity/safety).

| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |

| Polar Aprotic | Acetonitrile (MeCN) | Excellent | High | Preferred reaction solvent. High solubility; easily removed ( |

| Polar Aprotic | DMSO / DMF | Excellent | High | Preferred for stock solutions. Dissolves >100 mM.[1][2][3] Difficult to remove; DMSO penetrates skin (safety risk with azides).[2][3] |

| Chlorinated | Dichloromethane (DCM) | Good | Medium | Good for extractions.[1][2][3] Warning: Avoid prolonged storage; risk of formation of diazidomethane equivalents if trace impurities present.[2][3] |

| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Medium | Useful for workup/extraction.[1][2][3] Lower solubility than DCM/MeCN.[2][3] |

| Ketones | Acetone | Good | Low | Soluble, but acetone can form explosive peroxides over time or react with amines in the same pot (Schiff base competition).[1][2][3] |

| Alcohols | Methanol / Ethanol | Low/Moderate | Low | Poor solubility for the BTD core.[1][2][3] Potential for nucleophilic attack on sulfonyl group at high T/pH.[2][3] |

| Aliphatics | Hexanes / Heptane | Poor | None | Used as an anti-solvent to precipitate the product.[1][2][3] |

| Aqueous | Water | Insoluble | Low | Insoluble.[1][2][3] Hydrolysis risk over time.[2][3] Used only in biphasic systems (e.g., DCM/Water).[2][3] |

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis, Storage, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental stage.

Part 3: Safety & Stability (E-E-A-T Core)

Working with sulfonyl azides requires adherence to strict safety protocols.[2][3][4] While BTD-4-sulfonyl azide is generally more thermally stable than alkyl azides due to the electron-withdrawing sulfonyl group, it remains an energetic material.[1][2][3]

Thermal Decomposition[2][5][6]

-

Onset Temperature (

): Typically 100°C – 130°C for sulfonyl azides.[1][2][3] -

Protocol: Never heat solutions above 80°C . Use oil baths with digital temperature control; avoid heat guns.[2][3]

The "Rule of Six" Analysis

The "Rule of Six" states that organic azides are generally safe to handle if the number of carbon atoms (

-

Formula:

[1][3] -

BTD-4-Sulfonyl Azide (

): -

Verdict: High Energy / Warning. The ratio is < 3.[1][2][3][4] This molecule is potentially shock-sensitive and explosive in concentrated forms.[1][2][3][5]

Chemical Incompatibilities

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to validate solubility in a specific solvent system before scaling up.[1]

-

Preparation: Weigh 10 mg of BTD-4-sulfonyl azide into a 2 mL HPLC vial (pre-weighed).

-

Addition: Add the target solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation: If 10 mg dissolves in 100

L, solubility -

Verification: Centrifuge at 10,000 rpm for 2 min. Analyze supernatant via UV-Vis (diluted) to confirm concentration against a standard curve.

Protocol B: Preparation of Stock Solution (100 mM)

Standard for fluorescent labeling or click chemistry.[1]

-

Calculation:

-

Procedure:

-

Storage: Store at -20°C, protected from light (aluminum foil wrap).

Part 5: Reaction Workflow (Diazo Transfer)

This diagram outlines the standard workflow for using BTD-4-sulfonyl azide to convert an amine to an azide (Diazo Transfer), highlighting the solvent exchange steps.

Figure 2: Standard Diazo Transfer workflow utilizing MeCN/DCM solvent systems.

References

-

BenchChem. (2025).[2][3][4] A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Retrieved from [1]

-

Neto, B. A. D., et al. (2015).[2][3] Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Retrieved from [1]

-

University of Pittsburgh. (2013).[2][3] Safe Handling of Azides. Department of Environmental Health and Safety.[3] Retrieved from [1]

-

Thermo Scientific. (2024).[2][3] 2,1,3-Benzothiadiazole-4-sulfonyl chloride Product Page. (Precursor data used for solubility inference).[2][3] Retrieved from [1]

-

Goddard-Borger, E. D., & Stick, R. V. (2007).[1][2][3] An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1][2][3] Organic Letters. (Reference for sulfonyl azide stability protocols).

Mechanistic Paradigms of Diazo Transfer Using Sulfonyl Azide Reagents: A Comprehensive Guide

Executive Summary

Diazo compounds are distinctly versatile reactive building blocks in organic synthesis and drug development. Upon activation—typically via transition metal catalysis or photolysis—they extrude a nitrogen molecule to generate highly reactive carbene or metal carbenoid intermediates[1]. These intermediates are essential for complex transformations, including cyclopropanation, C–H insertion, and ylide formation.

The most robust and widely utilized method for synthesizing these compounds is the Regitz diazo transfer , a base-promoted reaction where a complete diazo group (=N₂) is transferred from a sulfonyl azide donor to an active methylene acceptor[2]. This whitepaper elucidates the core mechanistic pathways of this transfer, evaluates the evolution of modern bench-stable reagents, and provides self-validating experimental protocols designed for high-fidelity synthesis in pharmaceutical development.

Core Mechanistic Elucidation of the Regitz Diazo Transfer

The mechanism of diazo transfer from a sulfonyl azide to an active methylene compound (a carbon flanked by two electron-withdrawing groups) is a highly orchestrated, base-mediated process[3]. The reaction proceeds through three distinct, causally linked phases:

Phase I: Deprotonation and Enolate Generation

The reaction initiates with the deprotonation of the active methylene substrate by a mild base (e.g., K₂CO₃, Cs₂CO₃, or DBU).

-

Causality: The choice of base is strictly dictated by the pKa of the substrate. Highly activated substrates like β-keto esters or malonates (pKa < 13) readily form nucleophilic enolates or carbanions in the presence of mild carbonate bases. For less activated simple ketones, direct diazo transfer is thermodynamically unfavorable; these require a preliminary Claisen formylation followed by a "deformylative diazo transfer" (the Danheiser protocol)[2].

Phase II: Nucleophilic Attack

The generated enolate acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide[3].

-

Causality: The sulfonyl group acts as a strong electron-withdrawing moiety, powerfully polarizing the azide group. Ab initio calculations reveal a significant positive charge on the central nitrogen atom (N2) and negative charges accumulated on the terminal nitrogen atoms (N1 and N3)[4]. Despite this charge distribution, orbital control (LUMO coefficients) dictates that the highly electrophilic terminal nitrogen is the exclusive site of nucleophilic attack[4].

Phase III: Triazene Intermediate Formation and Fragmentation

The nucleophilic attack yields a transient triazene intermediate[3]. This intermediate rapidly undergoes rearrangement and fragmentation.

-

Causality: The fragmentation is thermodynamically driven by two factors: the formation of the exceptionally stable dinitrogen bond within the new diazo group, and the expulsion of the sulfonamide anion, which acts as a stable leaving group[3].

Mechanistic pathway of the Regitz diazo transfer from active methylene to diazo compound.

Evolution of Sulfonyl Azide Reagents

Historically, tosyl azide (TsN₃) was the standard reagent for diazo transfer[2]. However, TsN₃ poses severe detonation risks and yields p-toluenesulfonamide as a byproduct, which is highly soluble in organic solvents and notoriously difficult to separate from the target diazo compound without exhaustive chromatography[2].

To circumvent these bottlenecks, modern synthetic chemistry has shifted toward safer, highly efficient alternatives. Imidazole-1-sulfonyl azide (ISA) has emerged as a premier reagent. While its original HCl salt presented stability issues, the hydrogen sulfate salt (ISA·H₂SO₄) is non-explosive, bench-stable, and generates a highly water-soluble imidazole-1-sulfonamide byproduct that is easily removed via simple aqueous extraction[5]. Additionally, "sulfonyl-azide-free" (SAFE) protocols utilizing reagents like m-carboxybenzenesulfonyl azide have been developed for diversity-oriented synthesis, allowing for purely aqueous-phase diazo transfers[1].

Quantitative Comparison of Diazo Transfer Reagents

| Reagent | Substrate pKa Range | Typical Yield (%) | Byproduct Solubility | Safety & Stability Profile |

| Tosyl Azide (TsN₃) | < 13 | 70 - 90 | Highly Organic | Severe Explosion Hazard |

| p-ABSA | < 13 | 75 - 95 | Moderate (Aqueous Base) | Moderate Stability |

| ISA·H₂SO₄ | < 13 | 85 - 99 | Highly Aqueous | High (Bench-Stable, Safe) |

| m-CbsN₃ (SAFE) | < 13 | 80 - 95 | Highly Aqueous | High (Bench-Stable, Safe) |

Divergent Application: Amine-to-Azide Conversion

While the Regitz mechanism strictly refers to carbon-diazo transfer, the same sulfonyl azide reagents are heavily utilized in drug development for the conversion of primary amines to azides—a process widely (though loosely) termed "diazotransfer" in the literature[5].

Mechanistic studies utilizing ¹⁵N NMR labeling have unequivocally confirmed that this reaction also proceeds via the nucleophilic attack of the primary amine onto the terminal nitrogen of the sulfonyl azide[4]. This forms a tetrazene-like intermediate that fragments to yield the azide (critical for CuAAC "click" chemistry and bioorthogonal tagging) and the corresponding sulfonamide[5].

Self-Validating Experimental Protocol: Regitz Diazo Transfer using ISA·H₂SO₄

To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every step includes the underlying causality and a built-in validation checkpoint.

Step-by-Step Methodology

-

Substrate Dissolution: Dissolve the active methylene compound (1.0 equiv) in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

-

Causality: MeCN is a polar aprotic solvent that effectively solubilizes both the organic substrate and the highly polar ISA·H₂SO₄ salt, while stabilizing the transient enolate intermediate.

-

-

Base Activation: Add anhydrous K₂CO₃ (1.5 to 2.0 equiv) to the stirring solution at room temperature. Stir for 15 minutes.

-

Causality: K₂CO₃ is perfectly calibrated to deprotonate active methylenes without causing unwanted side reactions (such as ester hydrolysis) that stronger bases like NaOH might trigger.

-

-

Reagent Addition: Slowly add ISA·H₂SO₄ (1.2 equiv) in small portions to the reaction mixture.

-

Causality: The slight stoichiometric excess ensures complete conversion of the active methylene, while the slow addition prevents localized thermal spikes during the exothermic triazene fragmentation.

-

-

Reaction Maturation & Validation: Stir the reaction at room temperature for 2–4 hours.

-

Self-Validation Checkpoint: Monitor via TLC. Upon completion, analyze an aliquot via IR spectroscopy. The successful formation of the diazo product is definitively confirmed by the appearance of a strong, distinct valence vibrational band in the 2000–2200 cm⁻¹ region.

-

-

Aqueous Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality & Validation: The imidazole-1-sulfonamide byproduct and excess salts partition entirely into the aqueous phase. A clean organic layer free of sulfonamide impurities (verifiable by LC-MS) validates the efficiency of the ISA·H₂SO₄ reagent choice. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Self-validating experimental workflow for diazo transfer using ISA-H2SO4.

References

1.[3] 4-Carboxybenzenesulfonazide | 17202-49-2 - Benchchem. benchchem.com. 2.[5] An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. acs.org. 3.[4] 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem. benchchem.com. 4.[1] A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. rsc.org. 5.[2] Org. Synth. 2022, 99, 234-250. orgsyn.org.

Sources

- 1. A ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02042J [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Carboxybenzenesulfonazide | 17202-49-2 | Benchchem [benchchem.com]

- 4. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Evolution and Engineering of Benzothiadiazole-Based Diazo Transfer Reagents

Executive Summary

The synthesis of diazo compounds and organic azides is a cornerstone of modern chemical biology, materials science, and synthetic organic chemistry. Historically, the installation of the diazo group relied on volatile, highly explosive reagents. Over the past few decades, the paradigm has shifted toward the rational design of shelf-stable, solid-state diazo donors. This whitepaper explores the historical progression of diazo transfer reagents, culminating in the development and mechanistic advantages of benzothiadiazole-based diazo transfer reagents (e.g., 2,1,3-benzothiadiazole-4-sulfonyl azide). By leveraging the extreme electron deficiency and extended

Historical Context & The Reactivity-Stability Paradox

The Regitz diazo transfer is the premier method for converting activated methylene groups into diazo compounds[1]. However, the field has long battled the "reactivity-stability paradox"—reagents that are highly reactive are often dangerously unstable.

-

First Generation (The Volatile Azides): Trifluoromethanesulfonyl azide (TfN

) and tosyl azide (TsN -

Second Generation (The Imidazolium Era): The introduction of imidazole-1-sulfonyl azide (ISA) by Goddard-Borger and Stick revolutionized the field by providing a shelf-stable, crystalline alternative with reactivity rivaling TfN

[3]. Later optimized as a hydrogen sulfate salt to mitigate friction-induced detonation risks[2], ISA allows for simple aqueous workups. -

Third Generation (Imidazolinium Salts): Reagents like 2-azido-1,3-dimethylimidazolinium chloride (ADMC) offered completely non-explosive, highly stable alternatives, though they often require specific basic conditions to achieve optimal transfer rates.

-

Next-Generation (Benzothiadiazole Derivatives): To push the boundaries of electrophilicity without compromising solid-state safety, researchers turned to heteroaromatic scaffolds[4]. The commercial availability of building blocks like 2,1,3-benzothiadiazole-4-sulfonyl azide[5] marks the advent of BTD-based reagents. The heavy-atom effect of sulfur and the rigid, planar geometry of the BTD core provide immense lattice stability, while the thiadiazole ring acts as a powerful electron sink.

Fig 1. Evolution of diazo transfer reagents from volatile azides to stable BTD-derivatives.

Mechanistic Rationale: Why Benzothiadiazole?

As a Senior Application Scientist, selecting a reagent is never arbitrary; it is dictated by electronic and steric causality. The efficacy of a diazo transfer reagent is governed by the electrophilicity of its terminal azide nitrogen.

When a 1,3-dicarbonyl compound is deprotonated, the resulting enolate acts as a nucleophile. It attacks the terminal nitrogen of the sulfonyl azide to form a transient triazene intermediate [1]. The collapse of this intermediate to yield the diazo product and a sulfonamide byproduct is the rate-determining step.

The BTD Advantage:

-

Electronic Activation: The 2,1,3-benzothiadiazole ring is a highly electron-deficient heterocycle (often used as an acceptor in donor-acceptor fluorophores). When a sulfonyl azide is appended to the 4-position, the BTD core withdraws electron density via both inductive and resonance effects. This hyper-polarizes the S-N bond, dramatically lowering the activation energy required for the enolate's nucleophilic attack.

-

Thermodynamic Driving Force: The fragmentation of the triazene intermediate is accelerated because the resulting BTD-sulfonamide anion is an exceptionally stable, highly delocalized leaving group.

-

Solid-State Safety: Unlike aliphatic or simple aryl azides, the planar BTD system engages in strong intermolecular

stacking in the solid state. This crystal lattice stabilization acts as a kinetic barrier to auto-decomposition, rendering the reagent highly resistant to shock and thermal degradation.

Fig 2. Mechanistic pathway of diazo transfer via a triazene intermediate using BTD-SO2N3.

Quantitative Data Presentation

To justify the transition to BTD-based reagents, we must evaluate them against historical standards across critical operational metrics.

Table 1: Comparative Analysis of Diazo Transfer Reagents

| Reagent | Relative Electrophilicity | Thermal Stability (Onset of Dec.) | Byproduct Removal Strategy | Safety Profile |

| TfN | Very High | < 80 °C | Volatile (Evaporation) | Poor (Explosion hazard)[2] |

| TsN | Moderate | ~ 120 °C | Column Chromatography | Moderate |

| ISA·H | High | ~ 150 °C | Aqueous Wash | Good (Shelf-stable)[2] |

| BTD-SO | Very High | > 160 °C | Precipitation / Filtration | Excellent (Crystalline) [5] |

Self-Validating Experimental Protocols

A robust protocol must provide the operator with real-time feedback. The following methodologies for the synthesis and application of 2,1,3-benzothiadiazole-4-sulfonyl azide are designed as self-validating systems.

Protocol A: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Azide (BTD-SO N )

Causality Note: A biphasic solvent system (DCM/Water) with a phase-transfer catalyst is utilized to prevent the premature hydrolysis of the highly reactive sulfonyl chloride intermediate.

-

Preparation: Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride (10.0 mmol) in 25 mL of dichloromethane (DCM).

-

Azide Addition: In a separate flask, dissolve sodium azide (12.0 mmol) and tetrabutylammonium bromide (TBAB, 0.5 mmol) in 10 mL of distilled water.

-

Biphasic Reaction: Cool the DCM solution to 0 °C. Vigorously stir and add the aqueous azide solution dropwise over 15 minutes.

-

Self-Validation Check: The reaction is complete when TLC (Hexanes/EtOAc 4:1) shows the complete consumption of the UV-active sulfonyl chloride. Furthermore, FTIR of an aliquot will show the disappearance of the S-Cl stretch and the emergence of a sharp, strong azide stretch (

2120 cm -

Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO

, and concentrate under reduced pressure (bath temp < 30 °C) to yield BTD-SO

Protocol B: Standard Diazo Transfer to 1,3-Dicarbonyl Compounds

Causality Note: Because BTD-SO

-

Initialization: Dissolve the 1,3-dicarbonyl substrate (5.0 mmol) and BTD-SO

N -

Activation: Add Et

N (6.0 mmol) dropwise at room temperature. -

Self-Validation Check: The reaction mixture will rapidly transition from colorless to a deep yellow/orange hue, visually confirming the formation of the diazo compound. Concurrently, the BTD-sulfonamide byproduct, which is highly insoluble in MeCN, will begin to precipitate as a white solid. This precipitation serves as an internal stoichiometric indicator driving the reaction forward via Le Chatelier's principle.

-

Workup: After 2 hours, filter off the precipitated BTD-sulfonamide. Concentrate the filtrate and purify the resulting diazo compound via a short silica plug.

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters.[Link]

-

Potter, G., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry.[Link]

-

Study of New Diazo Ketones Synthesis from Higher Diazo Alkanes. International Journal of Trend in Scientific Research and Development.[Link]

-

Heterocyclic azides: advances in their chemistry. Russian Chemical Reviews.[Link]

Sources

- 1. ijtsrd.com [ijtsrd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]

- 4. Heterocyclic azides: advances in their chemistry | Russian Chemical Reviews [rcr.colab.ws]

- 5. Sulfonyl azide | Sigma-Aldrich [sigmaaldrich.com]

CAS number and identifiers for 2,1,3-benzothiadiazole-4-sulfonyl azide

[1]

Executive Summary

2,1,3-Benzothiadiazole-4-sulfonyl azide (BTD-SA) is a specialized fluorogenic derivatizing reagent and "click" chemistry partner derived from the benzothiadiazole (BTD) class of fluorophores. While the sulfonyl chloride precursor is commercially indexed (CAS 73713-79-8), the azide form is typically synthesized in situ or immediately prior to use due to the energetic nature of sulfonyl azides.

This guide details the synthesis, physicochemical properties, and application of BTD-SA in drug development. Its primary utility lies in fluorescent labeling of amines and alcohols, and as a partner in sulfonyl azide-alkyne cycloadditions (CuAAC) to generate fluorescent sulfonyl triazoles. The BTD core offers distinct advantages, including a large Stokes shift, high quantum yield, and environmental sensitivity (solvatochromism), making it ideal for probing binding sites in biological systems.

Part 1: Chemical Identity & Properties[2][3]

Unlike alkyl azides, sulfonyl azides are electrophilic at the sulfur atom and can act as diazo transfer reagents or click partners. The BTD core provides the optical properties.

| Property | Data / Description |

| Compound Name | 2,1,3-Benzothiadiazole-4-sulfonyl azide |

| Common Abbreviation | BTD-SA, BTD-N3 (ambiguous, usually refers to aryl azide) |

| Precursor CAS | 73713-79-8 (2,1,3-Benzothiadiazole-4-sulfonyl chloride) |

| Molecular Formula | C₆H₃N₅O₂S₂ |

| Molecular Weight | ~241.25 g/mol |

| Fluorescence | |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMSO.[1] Insoluble in water. |

| Stability | Thermally stable up to ~90°C; potentially shock-sensitive. Store at -20°C. |

Structural Visualization

The molecule consists of a benzothiadiazole fluorophore fused to a sulfonyl azide group at the C4 position. This electron-deficient core promotes nucleophilic attack at the sulfur or dipolar cycloaddition at the azide.

Part 2: Synthesis Protocol

Context: Commercial sources for the azide are rare. The standard protocol involves nucleophilic substitution of the commercially available sulfonyl chloride with sodium azide.

Reagents Required[3][5][6][7][8][9]

-

Precursor: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (CAS 73713-79-8).

-

Reagent: Sodium Azide (NaN₃) (Caution: Highly Toxic).

-

Solvent: Acetone/Water (1:1 v/v) or THF/Water.

-

Workup: Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq (e.g., 235 mg, 1 mmol) of 2,1,3-benzothiadiazole-4-sulfonyl chloride in 5 mL of acetone. Cool to 0°C in an ice bath.

-

Azidation: Dissolve 1.5 eq (98 mg, 1.5 mmol) of Sodium Azide in 5 mL of water. Add this solution dropwise to the chloride solution over 10 minutes.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The sulfonyl chloride spot should disappear.

-

Extraction: Dilute with 20 mL water and extract with DCM (3 x 15 mL).

-

Note: Do not use halogenated solvents if concentrating to dryness on a rotary evaporator with a water bath >40°C due to explosion risk.

-

-

Drying: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate under reduced pressure at room temperature to yield the yellow/orange solid BTD-SA.

-

Safety Check: Do not heat the solid above 50°C. Use immediately or store in solution at -20°C.

-

Figure 1: Synthesis workflow for BTD-SA from the sulfonyl chloride precursor.

Part 3: Mechanism of Action & Reactivity

BTD-SA exhibits dual reactivity modes, making it a versatile tool in chemical biology.

Nucleophilic Substitution (Sulfonylation)

In the presence of nucleophiles (amines, alcohols) and heat/base, the azide group acts as a leaving group (pseudo-halogen) or rearranges. However, the most common utility of sulfonyl azides is Diazo Transfer or Click Chemistry .

-

Correction: Direct sulfonylation usually uses the chloride. If using the azide for labeling, it typically proceeds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable N-sulfonyl triazole .

Copper-Catalyzed Sulfonyl Azide-Alkyne Cycloaddition (CuAAC)

Unlike alkyl azides, sulfonyl azides react with alkynes to form N-sulfonyl triazoles. These intermediates are often unstable and can rearrange to ketenimines, but under specific copper-catalyzed conditions, stable fluorescent triazoles can be isolated.

Pathway:

This reaction "clicks" the fluorescent BTD tag onto any alkyne-modified drug or biomolecule.

Figure 2: Reaction pathway for labeling alkyne-tagged targets with BTD-SA.

Part 4: Applications in Drug Development

Fluorescent Labeling of Pharmacophores

The BTD core is a "push-pull" system (donor-acceptor) if an amine is attached at the C7 position. However, even the sulfonylated core provides distinct fluorescence.

-

Use Case: Tagging alkyne-modified drug candidates to study intracellular localization.

-

Advantage: BTD dyes are smaller than rhodamines or cyanines, reducing steric interference with drug binding.

Solvatochromic Probes

BTD derivatives are sensitive to the polarity of their environment.

-

Mechanism: Fluorescence intensity and wavelength shift (bathochromic shift) when the probe moves from a hydrophobic pocket (protein binding site) to a hydrophilic environment (cytosol).

-

Protocol: Incubate BTD-labeled ligand with target protein; monitor spectral shift to validate binding.

Photoaffinity Labeling (PAL)

While aryl azides are classic PAL reagents, sulfonyl azides also decompose under UV light (254-365 nm) to generate sulfonyl nitrenes.

-

Workflow:

-

Equilibrate BTD-SA probe with the target protein.

-

Irradiate with UV light.

-

Nitrene inserts into nearby C-H or N-H bonds, covalently crosslinking the ligand.

-

Analyze by Mass Spectrometry to identify the binding pocket.

-

Part 5: Safety & Handling (Critical)

Hazard Class: Energetic Material / Toxic.

-

Explosion Risk: Sulfonyl azides are generally more stable than alkyl azides but can decompose violently if heated or concentrated to dryness.

-

Rule: Never distill. Never heat neat material >60°C.

-

Rule: Limit scale to <5 mmol for initial experiments.

-

-

Toxicity: Sodium azide (precursor) is fatal if swallowed or in contact with skin. It inhibits cytochrome oxidase (similar to cyanide).

-

Protocol: Bleach (NaOCl) deactivates azide waste.

-

-

Storage: Store BTD-SA as a solution (e.g., 0.5 M in DMSO or DCM) at -20°C. Avoid light exposure (photodecomposition).

References

-

Preparation of 2,1,3-Benzothiadiazole Deriv

- Source: CymitQuimica / PubChem

- Title: 2,1,3-Benzothiadiazole-4-sulfonyl chloride (Product Page & Physical D

-

URL:[Link]

-

General Synthesis of Sulfonyl Azides

- Source: Organic Chemistry Portal

- Title: Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt

-

URL:[Link]

-

Applications of Benzothiadiazole in Fluorescence

- Source: MDPI Molecules

- Title: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applic

-

URL:[Link]

-

Click Chemistry of Sulfonyl Azides

Methodological & Application

Application Note: A Robust and Safety-Conscious Protocol for the Conversion of Primary Amines to Azides via Diazo Transfer

A Note on the Selected Reagent: This document details a protocol for the conversion of primary amines to azides, a cornerstone transformation in modern organic synthesis, particularly in drug development and chemical biology. The initial request specified the use of "benzothiadiazole sulfonyl azide." A thorough review of the current scientific literature did not yield established protocols or safety data for a reagent of this specific name. To provide a reliable, safe, and well-documented procedure, this guide will focus on a state-of-the-art, heterocyclic-based sulfonyl azide: Imidazole-1-sulfonyl Azide Hydrogen Sulfate . This reagent is widely recognized for its high efficiency, broad substrate scope, and, most importantly, its superior stability and safety profile compared to traditional diazo-transfer agents like triflyl azide.[1][2][3] The principles and techniques described herein serve as an authoritative guide for this class of reactions.

Introduction: The Strategic Importance of Organic Azides

Organic azides are exceptionally versatile functional groups with profound applications across the chemical sciences.[1] They serve as precursors to primary amines through mild reduction, act as bioorthogonal chemical reporters for tracking biomolecules, and are key components in the Nobel Prize-winning Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".[2] The conversion of a primary amine to an azide is a strategic transformation that retains the nitrogen atom of the original molecule while inverting its reactivity from nucleophilic to electrophilic (in the context of cycloadditions) or as a masked amine.

The diazo-transfer reaction is a powerful method for this conversion, offering a direct route with retention of stereochemistry.[4] The reaction involves the transfer of two nitrogen atoms (a "diazo group") from a sulfonyl azide reagent to the primary amine substrate. While effective, early reagents like trifluoromethanesulfonyl azide (TfN₃) are notoriously unstable and potentially explosive, necessitating careful handling in solution.[1] This has driven the development of crystalline, shelf-stable alternatives like imidazole-1-sulfonyl azide and its salts, which offer comparable reactivity with significantly reduced risk.[1][2][4]

The Diazo-Transfer Mechanism

The conversion of a primary amine to an azide using a sulfonyl azide reagent is understood to proceed via a diazo-transfer mechanism. Isotopic labeling studies have been crucial in elucidating this pathway. Mechanistic experiments using ¹⁵N-labeled reagents have confirmed that the reaction involves the transfer of the two terminal nitrogen atoms from the sulfonyl azide to the amine.[5]

The key steps are:

-

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide.

-

Intermediate Formation: This attack forms a transient, unstable intermediate.

-

Proton Transfer & Fragmentation: Subsequent proton transfers and collapse of the intermediate lead to the formation of the organic azide product and the sulfonamide byproduct. The reaction is often facilitated by a base and may be accelerated by a copper(II) sulfate catalyst.[6]

Caption: Fig. 1: Simplified Diazo-Transfer Mechanism

Detailed Experimental Protocol

This protocol provides a general method for the diazo transfer from a primary amine using Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Researchers should optimize conditions for their specific substrate.

Materials and Equipment

-

Reagents:

-

Primary amine substrate

-

Imidazole-1-sulfonyl azide hydrogen sulfate (CAS: 1045963-01-3)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

CRITICAL: Blast shield or fume hood with a lowered sash.

-

Step-by-Step Procedure

Workflow Overview

Caption: Fig. 2: Experimental Workflow

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv). Dissolve the amine in methanol (concentration approx. 0.1-0.5 M). Add copper(II) sulfate pentahydrate (0.01-0.05 equiv).

-

Addition of Base: Add potassium carbonate (2.0-3.0 equiv) to the stirring solution. The mixture will likely be a suspension.

-

Addition of Diazo-Transfer Reagent: In a separate container, dissolve imidazole-1-sulfonyl azide hydrogen sulfate (1.1-1.2 equiv) in methanol. Add this solution dropwise to the amine mixture at room temperature or in an ice bath if the amine is particularly reactive.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 2-24 hours).

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally, brine. The aqueous washes help remove the sulfonamide byproduct and excess base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator. Caution: Do not heat the solution excessively.

-

Purification: Purify the crude azide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Reaction Parameters and Scope

The conditions for this diazo-transfer reaction are generally mild and tolerate a wide variety of functional groups.

| Substrate Type | Base | Catalyst | Typical Yield | Reference |

| Aliphatic Primary Amines | K₂CO₃ | CuSO₄ | 85-95% | [7] |

| Amino Acid Esters | K₂CO₃ | CuSO₄ | >90% | [4] |

| Anilines (Electron-rich) | DMAP | None | 70-90% | [8] |

| Anilines (Electron-neutral) | Et₃N | CuSO₄ | 80-95% | [6] |

Note: Yields are highly substrate-dependent. While copper sulfate is often used, some protocols report successful diazo transfer without a metal catalyst, particularly for sulfonamide synthesis.[3][5]

Critical Safety and Handling Protocols

Organic azides and sulfonyl azide reagents are energetic materials and must be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a flame-retardant lab coat.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood. A blast shield must be used for all reactions involving azides, especially during initial scale-up.

-

Handling Precautions:

-

Avoid friction, grinding, or shock. Use plastic or ceramic spatulas instead of metal ones.

-

Never use ground glass joints for storing azide solutions, as this can cause explosive decomposition.

-

Do not heat organic azides, especially low molecular weight azides. Avoid distillation. When concentrating solutions, use a rotary evaporator with a water bath at or near room temperature.

-

-

Solvent Choice: NEVER use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide (a precursor for many diazo-transfer reagents), as this can form highly explosive di- and triazidomethane.[9] While DCM is used in the workup here, it is after the reactive azide source is consumed.

-

Storage: Store sulfonyl azide reagents and purified organic azides in a cool, dark place (refrigerator recommended), away from acids, metals, and other reactive chemicals.

-

Waste Disposal: Quench all azide-containing waste streams before disposal. A common method is the careful, slow addition of a reducing agent like sodium nitrite under acidic conditions. All azide waste must be collected in a designated, clearly labeled container and disposed of through official hazardous waste channels. Do not pour azide waste down the sink.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient base or reagent. | Add additional base and/or diazo-transfer reagent (0.1-0.2 equiv at a time) and monitor by TLC. |

| Low reactivity of the amine substrate. | Gently warm the reaction (e.g., to 40 °C), but with extreme caution and behind a blast shield. | |

| Low Yield | Product loss during aqueous workup. | Perform back-extraction of the aqueous layers to recover any dissolved product. |

| Decomposition of product on silica gel. | Deactivate the silica gel with triethylamine (e.g., 1% in the eluent) or use an alternative stationary phase like alumina. | |

| Side Product Formation | Reaction with other functional groups. | This method is generally selective, but highly complex molecules may require protecting group strategies. |

References

- Alper, P. B., Hung, S.-C., & Wong, C.-H. (1996). Metal-Catalyzed Diazo Transfer for the Synthesis of Azides from Amines. Tetrahedron Letters, 37(34), 6029-6032.

-

Diazotransfer - Synthesising Azides from Amines. (2012). Curly Arrow. Available at: [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]

-

Potter, G. T., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3446. Available at: [Link]

-

Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(15), 3385–3388. Available at: [Link]

-

Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. The Journal of Organic Chemistry, 79(11), 4826–4831. Available at: [Link]

- School of Chemistry, University College Dublin. (2018).

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Curly Arrow: Diazotransfer - Synthesising Azides from Amines [curlyarrow.blogspot.com]

- 5. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]

- 6. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 2,1,3-Benzothiadiazole-4-sulfonate | C6H3N2O3S2- | CID 86309177 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of alpha-diazo esters using 2,1,3-benzothiadiazole-4-sulfonyl azide

Application Note: Synthesis of

Executive Summary

-Diazo esters are highly versatile carbene precursors utilized extensively in cyclopropanation, X–H insertion, and ylide formation within drug development and complex natural product synthesis. While the Regitz diazo transfer is the premier method for their preparation, traditional reagents like tosyl azide pose severe explosive hazards. This application note details a robust, self-validating protocol utilizing 2,1,3-benzothiadiazole-4-sulfonyl azide (CAS: 1152876-20-4)[1]. As a highly crystalline, bench-stable reagent, it offers a superior safety profile and simplified byproduct removal, making it an optimal choice for scale-up in medicinal chemistry workflows.Mechanistic Rationale & Causality

The synthesis relies on the [2]. The process requires a base to deprotonate the active methylene compound (e.g., a

-

Causality of Base Selection : Triethylamine (Et

N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are selected based on the pKa of the substrate. For standard -

Causality of Solvent : Acetonitrile (MeCN) is the optimal solvent. Its polar aprotic nature stabilizes the enolate intermediate and accelerates the nucleophilic attack without participating in competing hydrogen-bonding interactions that protic solvents would induce.

Figure 1: Mechanistic pathway of the Regitz diazo transfer reaction.

Reagent Profile & Quantitative Comparison

To justify the selection of 2,1,3-benzothiadiazole-4-sulfonyl azide, we must compare it against historical standards. The of diazo transfer reagents dictate that newer heteroaromatic sulfonyl azides provide a significantly wider thermal safety margin[3].

| Diazo Transfer Reagent | Molecular Weight ( g/mol ) | Safety / Stability Profile | Byproduct Removal Strategy | Relative Reactivity |

| Tosyl Azide | 197.21 | High explosive risk; friction sensitive. | Chromatography required (soluble in organics). | High |

| p-ABSA | 240.24 | Moderate; standard safe alternative. | Precipitation/Filtration (insoluble in cold organics). | Moderate |

| Imidazole-1-sulfonyl azide HCl | 209.61 | Good; shock-insensitive in solid state. | Aqueous wash (water-soluble byproduct). | Very High |

| 2,1,3-Benzothiadiazole-4-sulfonyl azide | 241.25 | Excellent; highly crystalline, bench-stable. | Mild alkaline aqueous wash or direct crystallization. | High |

Experimental Protocol: Synthesis of Ethyl 2-Diazo-3-oxobutanoate

Self-Validating System : This protocol includes visual cues (color changes, gas evolution) and specific TLC checkpoints to ensure the operator can validate the reaction's progress in real-time.

Materials:

-

Ethyl acetoacetate (1.0 equiv, 10 mmol)

-

2,1,3-Benzothiadiazole-4-sulfonyl azide (1.1 equiv, 11 mmol)[1]

-

Triethylamine (1.2 equiv, 12 mmol)

-

Anhydrous Acetonitrile (25 mL)

Step-by-Step Methodology:

-

Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and 2,1,3-benzothiadiazole-4-sulfonyl azide (2.65 g, 11 mmol) in 25 mL of anhydrous acetonitrile.

-

Rationale: Co-dissolving the reagents before base addition ensures a uniform concentration, preventing localized reagent depletion which can lead to dimerization side-reactions.

-

-

Cooling : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

-

Base Addition : Add triethylamine (1.67 mL, 12 mmol) dropwise over 10 minutes via syringe.

-

Validation Checkpoint: The solution will transition from pale yellow to a deep yellow/orange color. Mild effervescence (N

micro-bubbles from trace degradation, though N

-

-

Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The diazo product will appear as a distinct, UV-active spot with a higher

value than the starting

-

-

Quenching & Concentration : Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove acetonitrile.

-

Rationale: Removing MeCN prevents it from acting as a co-solvent during the subsequent aqueous extraction, which would artificially inflate the aqueous solubility of the product.

-

-

Extraction & Byproduct Removal : Suspend the concentrated residue in diethyl ether or ethyl acetate (50 mL). Wash the organic layer with 5% aqueous NaOH (2 × 25 mL), followed by brine (25 mL).

-

Rationale: The 2,1,3-benzothiadiazole-4-sulfonamide byproduct is weakly acidic. The NaOH wash deprotonates the sulfonamide, rendering it water-soluble and effectively partitioning it into the aqueous layer, leaving the pure

-diazo ester in the organic phase.

-

-

Drying & Isolation : Dry the organic layer over anhydrous Na

SO

Figure 2: Step-by-step experimental workflow for α-diazo ester synthesis.

Troubleshooting & Optimization

-

Incomplete Conversion : If starting material persists after 4 hours, the substrate may be less acidic than typical

-keto esters (e.g., simple malonates).-

Solution: Switch the base from Et

N to the stronger amidine base DBU (1.2 equiv) to force complete enolate formation.

-

-

Product Degradation :

-Diazo esters are sensitive to strong acids and prolonged exposure to light or high heat[2].-

Solution: Always evaporate solvents at or below 30 °C and store the final product in amber vials at -20 °C.

-

References

-

Title : Diazo compounds: synthesis, carbene generation and reactivity Source : Chemical Society Reviews (RSC Publishing) URL :[Link]

-

Title : Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Source : Organic Process Research & Development (ACS Publications) URL :[Link]

-

Title : Regitz Diazo Transfer Reaction for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles and Subsequent Regiospecific Construction of 1,4-Disubstituted 1,2,3-Triazoles via C–C Bond Cleavage Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Advanced Application Note: 2λ⁴,1,3-Benzothiadiazole-4-Sulfonyl Azide as a Fluorogenic Precursor in Bioorthogonal Click Chemistry

Executive Summary & Rationale

The development of highly selective, bioorthogonal labeling strategies is a cornerstone of modern chemical biology and drug development. Among the most robust tools available are fluorogenic ("turn-on") probes, which eliminate the need for stringent washing steps and reduce background noise in complex biological matrices.

2λ⁴,1,3-Benzothiadiazole-4-sulfonyl azide (BTD-4-sulfonyl azide) represents a privileged class of fluorogenic precursors. The 2,1,3-benzothiadiazole (BTD) core is renowned for its excellent photophysical properties, including a large Stokes shift, high quantum yield, and robust photostability [1]. By functionalizing the 4-position with a strongly electron-withdrawing sulfonyl azide moiety, the native fluorescence of the BTD core is effectively quenched via disruption of its intramolecular charge transfer (ICT) state.

Upon undergoing an azide-alkyne cycloaddition—either Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC)—the sulfonyl azide is converted into an N-sulfonyl-1,2,3-triazole. This cycloaddition fundamentally alters the electronic communication within the molecule, restoring the ICT and triggering a massive, quantifiable fluorescent emission[4]. This application note provides authoritative, self-validating protocols for utilizing BTD-4-sulfonyl azide in both protein bioconjugation and live-cell imaging.

Chemical & Photophysical Specifications

To successfully deploy BTD-4-sulfonyl azide, researchers must understand its baseline chemical properties and reactivity profile. The table below summarizes the critical parameters required for experimental design.

| Parameter | Specification / Characteristic |

| Core Scaffold | 2λ⁴,1,3-Benzothiadiazole (BTD) |

| Reactive Handle | -SO₂N₃ (Sulfonyl Azide) |

| Primary Reactivity | CuAAC (Terminal Alkynes), SPAAC (Cyclooctynes) |

| Pre-Click State | Optically silent / Quenched (Disrupted ICT) |

| Post-Click State | Highly fluorescent N-sulfonyl triazole conjugate |

| Optimal Solvent | DMSO (Stock), Aqueous Buffers (Reaction) |

| Biological Advantage | Fluorogenic "turn-on" requires zero-wash protocols |

Mechanistic Insights: Designing the Click Reaction

The choice between CuAAC and SPAAC depends entirely on the biological constraints of your target system.

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is highly efficient but relies on a Cu(I) catalyst [3]. Because free Cu(I) is thermodynamically unstable and generates reactive oxygen species (ROS) in aqueous environments, it must be generated in situ using CuSO₄ and sodium ascorbate. Furthermore, the addition of a water-soluble accelerating ligand like THPTA is strictly required. THPTA chelates the Cu(I), shielding biomolecules from oxidative damage and preventing protein precipitation [2].

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For live-cell or in vivo applications, copper toxicity is prohibitive. SPAAC bypasses the need for a metal catalyst by utilizing strained cyclooctynes (e.g., DBCO or BCN). The thermodynamic relief of ring strain drives the cycloaddition with the BTD-sulfonyl azide, making it 100% biocompatible.

Figure 1: Fluorogenic bioorthogonal workflow using BTD-4-sulfonyl azide for target detection.

Experimental Workflows & Protocols

Protocol A: CuAAC Bioconjugation of Alkyne-Modified Proteins (In Vitro)

Objective: Covalently label a terminal alkyne-tagged recombinant protein with BTD-4-sulfonyl azide for downstream tracking.

Reagent Preparation:

-

CuSO₄ Stock: 20 mM in Milli-Q water.

-

THPTA Ligand Stock: 50 mM in Milli-Q water.

-

Sodium Ascorbate Stock: 100 mM in Milli-Q water (Must be prepared fresh daily to ensure reducing capacity).

-

BTD-4-Sulfonyl Azide Stock: 10 mM in anhydrous DMSO.

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ stock with 20 µL of THPTA stock (1:2 molar ratio). Incubate at room temperature for 5 minutes.

-

Causality: Pre-mixing is mandatory. It ensures all Cu(II) is fully chelated by THPTA before reduction, preventing the formation of insoluble copper salts and protecting the target protein from ROS-induced denaturation[2].

-

-

Reaction Assembly: To 500 µL of your alkyne-tagged protein solution (1–5 mg/mL in PBS, pH 7.4), add 5 µL of the BTD-4-sulfonyl azide stock (final concentration ~100 µM). Vortex gently.

-

Initiation: Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to the protein solution.

-

Reduction: Initiate the cycloaddition by adding 25 µL of the fresh Sodium Ascorbate stock.

-

Causality: Ascorbate reduces the chelated Cu(II) to the catalytically active Cu(I) state, triggering the click reaction.

-

-

Incubation: Protect from light and incubate at room temperature for 1 hour with gentle end-over-end mixing.

-

Self-Validation Checkpoint: Run a 10 µL aliquot of the reaction on an SDS-PAGE gel. Before applying Coomassie stain, visualize the gel directly under a UV/LED transilluminator. A distinct fluorescent band at the target protein's molecular weight confirms successful covalent conjugation and validates the system.

Protocol B: Live-Cell SPAAC Imaging (In Vivo / Cell Culture)

Objective: Perform metal-free, zero-wash fluorescent imaging of cell-surface glycans metabolically labeled with DBCO.

Step-by-Step Methodology:

-

Metabolic Labeling: Incubate live cells (e.g., HeLa or CHO) with 50 µM of a DBCO-modified unnatural sugar (e.g., Ac₄ManNDBCO) in standard culture media for 48 hours at 37°C.

-

Causality: The cellular machinery metabolizes the unnatural sugar and incorporates the DBCO strain-promoted alkyne into cell-surface glycoproteins.

-

-

Probe Addition: Remove media and replace with fresh media containing 10 µM BTD-4-sulfonyl azide.

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Self-Validation Checkpoint (No-Wash Imaging): Transfer the cells directly to a confocal microscope without washing. Include a negative control well (cells grown without the DBCO-sugar).

-

Causality: Because BTD-4-sulfonyl azide is fluorogenic, unreacted probe in the media remains optically silent. The absence of fluorescence in the negative control validates that the signal is driven exclusively by the bioorthogonal cycloaddition, ruling out non-specific hydrophobic absorption [4].

-

Comparative Workflow Analysis